molecular formula C26H20BrN3OS B2958254 3-benzyl-2-((4-bromobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034373-12-9

3-benzyl-2-((4-bromobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B2958254
CAS RN: 2034373-12-9
M. Wt: 502.43
InChI Key: FVCQSURKYPBXQN-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a key part of several important biomolecules, including thiamine (vitamin B1), uracil, thymine, and cytosine (which are part of the genetic code in DNA and RNA).


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds, such as substituted thieno[2,3-d]pyrimidine-4-carboxylic acids, have been synthesized using Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including benzyl, bromobenzyl, and phenyl groups attached to a pyrrolo[3,2-d]pyrimidin-4(5H)-one core .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the various functional groups present in the molecule. For example, the bromobenzyl group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the bromobenzyl group could potentially increase the compound’s reactivity .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, thieno[3,2-d]pyrimidin-4-amines have been reported to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis .

Future Directions

Future research could explore the potential applications of this compound in various fields such as medicinal chemistry, given the reported activity of similar compounds against targets like Cyt-bd in Mycobacterium tuberculosis . Further studies could also investigate the compound’s synthesis, properties, and mechanism of action in more detail.

properties

IUPAC Name

3-benzyl-2-[(4-bromophenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20BrN3OS/c27-21-13-11-19(12-14-21)17-32-26-29-23-22(20-9-5-2-6-10-20)15-28-24(23)25(31)30(26)16-18-7-3-1-4-8-18/h1-15,28H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCQSURKYPBXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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